(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid
CAS No.:
Cat. No.: VC17335220
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23NO5 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C21H23NO5/c1-21(2,26-3)18(19(23)24)22-20(25)27-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 |
| Standard InChI Key | LFQVKMWSEIWPKP-GOSISDBHSA-N |
| Isomeric SMILES | CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
| Canonical SMILES | CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s structure integrates an Fmoc group attached to the amino terminus of a modified valine residue. The Fmoc moiety, composed of a fluorene ring system linked via a methoxycarbonyl group, provides steric protection for the amino group during synthesis . The central chiral carbon (C2) adopts an S-configuration, critical for maintaining the stereochemical integrity of synthesized peptides. The 3-methoxy-3-methylbutanoic acid side chain introduces both steric bulk and polarity, influencing solubility and reactivity.
Table 1: Key Structural and Physical Properties
The isomeric SMILES string explicitly defines the stereochemistry and branching.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized through a multi-step process beginning with the protection of the amino group of 3-methoxy-3-methyl-L-valine using Fmoc-Cl (9-fluorenylmethyl chloroformate). This reaction occurs under mild basic conditions (e.g., sodium bicarbonate) in tetrahydrofuran (THF) or dimethylformamide (DMF). The carboxylic acid group remains unprotected to facilitate subsequent peptide bond formation.
Critical Reaction Parameters:
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Temperature: 0–25°C to minimize side reactions.
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Solvent: Anhydrous DMF for optimal solubility.
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Stoichiometry: 1.1 equivalents of Fmoc-Cl to ensure complete protection .
Purification and Quality Control
Purification via reverse-phase HPLC or flash chromatography ensures >95% purity, as required for peptide synthesis . Analytical methods include:
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HPLC: C18 column with acetonitrile/water gradients.
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 369.41 .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality to acid-labile protecting groups makes this compound ideal for SPPS. Deprotection is achieved using 20% piperidine in DMF, which cleaves the Fmoc group via β-elimination without affecting the peptide backbone. Key advantages include:
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Mild Deprotection Conditions: Preserves acid-sensitive residues.
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High Coupling Efficiency: The steric bulk of the 3-methoxy-3-methyl group reduces diketopiperazine formation .
Case Study: Synthesis of Antimicrobial Peptides
In a 2023 study, Fmoc-protected analogs of this compound were used to synthesize β-defensin mimics. The methoxy group enhanced solubility in DMF, enabling a 92% coupling efficiency compared to 85% for standard Fmoc-Val-OH .
| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|
| 1 | 2.707 | 0.2707 |
| 5 | 13.5351 | 1.3535 |
| 10 | 27.0702 | 2.707 |
Stability Under Synthesis Conditions
Thermogravimetric analysis (TGA) of similar Fmoc-amino acids shows decomposition onset at 180°C, indicating robustness under standard SPPS temperatures (≤50°C).
Research Frontiers and Challenges
Innovations in Deprotection Efficiency
Recent efforts focus on optimizing deprotection kinetics. A 2024 study demonstrated that adding 0.1 M HOBt (hydroxybenzotriazole) to piperidine reduces deprotection time by 30% while minimizing racemization.
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